Product packaging for Germanium;nickel(Cat. No.:)

Germanium;nickel

Cat. No.: B14727621
M. Wt: 131.32 g/mol
InChI Key: TXFYZJQDQJUDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nickel-germanium (Ni-Ge) compounds, primarily intermetallic nickel germanides, have garnered significant attention in materials science due to their unique structural, electronic, and catalytic properties. These compounds are synthesized via advanced techniques such as atomic layer deposition (ALD), sputtering , and solid-state reactions between nickel and germanium . Key applications include microelectronics (e.g., contacts in MOSFETs) , thermoelectric materials , and catalysts .

Nickel exhibits a high solubility in germanium (up to ~20 wt.%) , enabling the formation of stable alloys. Experimental phase diagrams confirm multiple stoichiometric phases, such as NiGe and NiGe₂, with distinct thermal and electrical behaviors . For instance, nickel acts as an acceptor dopant in germanium, altering carrier distribution and reducing minority carrier lifetime significantly, even at low concentrations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeNi B14727621 Germanium;nickel

Properties

Molecular Formula

GeNi

Molecular Weight

131.32 g/mol

IUPAC Name

germanium;nickel

InChI

InChI=1S/Ge.Ni

InChI Key

TXFYZJQDQJUDED-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ge]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Thermal Comparison

Property Ni-Ge Ni-Si
Solubility (wt.%) ~20 <5
Thermal Stability (°C) >600 ~500
Bond Length (M-N, Å) 1.97 (Ge-Ni) 1.74 (Si-Ni)
Resistivity Trend Decreases with doping Increases at high T

Nickel-Germanium vs. Palladium-Germanium

Palladium-germanium (Pd-Ge) systems, studied for nanoelectronic applications, contrast with Ni-Ge in diffusion kinetics and phase formation:

  • Diffusion Species : In Ni-Ge, nickel is the dominant diffusing species during germanide formation, whereas palladium diffuses more rapidly in Pd-Ge systems, creating layered structures .
  • Phase Stability : Ni-Ge forms stable NiGe and NiGe₂ phases, while Pd-Ge exhibits PdGe and Pd₂Ge₃, with the latter being metastable under thermal stress .

Nickel-Germanium vs. Silver-Germanium

Silver-germanium (Ag-Ge) systems demonstrate negligible mutual solubility (<1 wt.%) in both solid and liquid states, unlike the high miscibility of Ni-Ge . This limits Ag-Ge applications to specialized brazing alloys, whereas Ni-Ge’s solubility enables homogeneous alloying for microelectronics.

Electronic and Catalytic Performance

  • Semiconductor Behavior : Ni doping converts n-type germanium to p-type at 775°C, reducing resistivity from 40 Ω·cm to <10 Ω·cm with increased Ni concentration .
  • Catalytic Activity : Ni-Ge Zintl clusters exhibit reversible redox behavior, outperforming pure nickel in electrocatalytic reactions due to enhanced electron transfer kinetics .
  • Binding Energies : Core-level Ge 3d binding energies in Ni-Ge compounds (~29.5 eV) differ from those in GeO₂ (33.2 eV), reflecting distinct electronic environments .

Table 2: Electronic Properties

Compound Ge 3d Binding Energy (eV) Resistivity (Ω·cm)
NiGe 29.5 5–10
GeO₂ 33.2 >10³
Ni-Si-Ge N/A 15–20

Scientific Research Applications

Germanium and nickel combine to form nickel germanides, which are currently being explored for use as catalysts and components in intermetallic materials . Nickel germanides have a variety of applications in electrocatalysis and microelectronics .

Scientific Applications of Germanium;nickel

  • Electrocatalysis Monoclinic Ge12Ni19 nanoparticles have demonstrated high electrocatalytic activity and stability for the hydrogen evolution reaction (HER) in acidic solutions .
  • Microelectronics Nickel germanide thin films have good electrical conductivity, making them applicable for contacts in Ge-based transistors .
  • Spintronics and Quantum Computing Germanium is emerging as a material for spintronics and spin-based quantum computing applications. Donor electron spins in germanium have demonstrated long coherence times .

Case Studies

  • Cluster Expansion and Vertex Substitution: Reactions of nickel organometallics with K[Ge9(Hyp)3] show that the nickel precursor affects the clusters formed. Ni(COD)2 results in cluster expansion, while Ni(Cp)2 replaces a germanium vertex in a vertex substitution reaction .
  • Asymmetric Supercapacitors: Germanium-functionalized 3D microporous, nanostructured nickel-nickel oxides are being explored for application in asymmetric supercapacitors .

Data Table
While the provided search results do not contain comprehensive data tables, the applications of nickel germanides can be summarized as follows:

ApplicationDescription
ElectrocatalysisGe12Ni19 nanoparticles exhibit high activity and stability for the hydrogen evolution reaction.
Thin Film ContactsNi2Ge films show good electrical conductivity, suitable for contacts in Ge-based transistors.
SpintronicsGermanium is used in spintronics, with donor electron spins showing long coherence times.
Quantum ComputingGermanium's properties are leveraged for spin-based quantum computing.
Intermetallic MaterialsNickel and germanium are used to create intermetallic materials with catalytic properties.
Asymmetric SupercapacitorsGermanium-functionalized nickel-nickel oxides are being explored for use in supercapacitors.

Preparation Methods

Solid-Phase Seeded Growth in Supercritical Fluids

The supercritical fluid-solid-solid (SFSS) synthesis method represents a pioneering approach for producing germanium nanowires (Ge NWs) with nickel nanocrystal seeds. In this process, diphenyl germane (DPG) undergoes thermal decomposition in supercritical toluene at 410–460°C under 27.8 MPa pressure, catalyzed by nickel nanocrystals. The absence of a liquid-phase intermediate distinguishes SFSS from traditional vapor-liquid-solid (VLS) mechanisms, as growth occurs via solid-phase alloying of nickel seeds with germanium at temperatures far below the Ni-Ge eutectic point (762°C).

Critical parameters include the Ni:Ge precursor ratio and the solvent’s supercritical state, which enhances mass transport and suppresses side reactions. The addition of monophenylsilane (MPS) as a co-precursor significantly improves yield and nanowire quality by acting as a phenyl sink, accelerating DPG decomposition and achieving near-complete conversion to crystalline Ge. This modification enables the synthesis of straight, diameter-uniform nanowires with minimal defects, even at elevated temperatures (up to 460°C).

Rapid Thermal Processing for Nickel Germanide Thin Films

Nickel germanide (NiGe) thin films are commonly fabricated via rapid thermal processing (RTP) of nickel layers deposited on germanium substrates. In this method, nickel films (10–20 nm thickness) are sputtered or e-beam evaporated onto HF-treated Ge substrates, followed by annealing in nitrogen ambient at 250–700°C. The reaction proceeds through sequential phase transformations: Ni-rich Ni₂Ge forms at lower temperatures (250–400°C), transitioning to stoichiometric NiGe at 400–550°C.

Table 1: Phase Evolution During RTP of Ni/Ge Systems

Annealing Temperature (°C) Phase Formed Resistivity (µΩ·cm)
250–350 Ni₂Ge 45–60
400–550 NiGe 14–16
>550 Agglomerated NiGe >100

Rutherford backscattering spectroscopy (RBS) confirms a 1:1 Ni:Ge atomic ratio in the monosilicide phase, with a film thickness expansion factor of 2.55 relative to the initial Ni layer. However, thermal degradation via agglomeration becomes pronounced above 550°C, driven by interfacial energy minimization. Activation energies for agglomeration range from 2.1–2.5 eV, depending on initial film thickness.

Chemical Vapor Deposition of Nickel-Germanium Nanostructures

Chemical vapor deposition (CVD) enables the growth of NiGe nanowires and thin films with precise stoichiometric control. A patented method involves depositing nickel thin films on Ge substrates using bis(cyclopentadienyl)nickel (NiCp₂) precursors at 300–500°C under reduced pressure (4–15 Torr). Concurrent GeH₄ decomposition provides germanium sources, with optimal nanowire growth achieved at 350°C and 4 Torr. Higher pressures or temperatures lead to uncontrolled sidewall deposition or film formation, respectively.

Solution-Phase Synthesis of Nickel-Germanium Clusters

Molecular nickel-germanium clusters are synthesized via redox reactions in nonaqueous solvents. A notable approach reacts GeCl₄ with nickel carbonyl (Ni(CO)₄) in tetrahydrofuran (THF) at −78°C, followed by slow warming to room temperature. The resulting clusters, such as [Ni₃Ge₄(CO)₆]²⁻, exhibit unique geometries with average Ni-Ge bond lengths of 2.38 Å and Ge-Ge bonds of 2.45 Å. Spectroscopic analysis (FTIR, NMR) confirms CO ligand retention, while density functional theory (DFT) simulations elucidate electronic structures favoring charge transfer from Ni to Ge.

Comparative Analysis of Synthesis Techniques

Table 2: Key Metrics Across Preparation Methods

Method Temperature Range (°C) Pressure Product Morphology Crystallinity
SFSS 410–460 27.8 MPa Nanowires Single-crystal
RTP 250–700 Ambient Thin Films Polycrystalline
CVD 300–500 4–15 Torr Nanowires/Films Single-crystal
Solution-Phase −78–25 Ambient Clusters Amorphous

The SFSS method excels in producing high-purity nanowires but requires specialized equipment for supercritical conditions. RTP offers industrial scalability for thin films but struggles with agglomeration above 550°C. CVD balances scalability and nanostructure control, albeit with precursor toxicity concerns. Solution-phase synthesis enables molecular precision but yields non-crystalline materials unsuitable for electronic applications.

Degradation Mechanisms and Stability Enhancements

Nickel germanide’s thermal instability remains a critical challenge. Agglomeration initiates via grain boundary grooving, progressing to island formation as annealing temperatures exceed 550°C. Incorporating silicon (5–10 at.%) into NiGe lattices increases agglomeration activation energy by 0.3–0.5 eV, delaying degradation onset to 600°C. Alternatively, atomic layer deposition (ALD) of Al₂O₃ capping layers reduces surface diffusion, enhancing NiGe film stability under prolonged thermal stress.

Q & A

Q. How to reconcile discrepancies between theoretical predictions and experimental observations in germanium-nickel thermoelectric properties?

  • Methodological Answer : Conduct sensitivity analyses on DFT parameters (e.g., exchange-correlation functionals). Validate with variable-temperature Hall effect measurements. Publish negative results to refine computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.